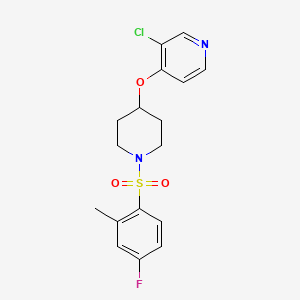

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

CAS No.: 2034331-14-9

Cat. No.: VC6264710

Molecular Formula: C17H18ClFN2O3S

Molecular Weight: 384.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034331-14-9 |

|---|---|

| Molecular Formula | C17H18ClFN2O3S |

| Molecular Weight | 384.85 |

| IUPAC Name | 3-chloro-4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |

| Standard InChI | InChI=1S/C17H18ClFN2O3S/c1-12-10-13(19)2-3-17(12)25(22,23)21-8-5-14(6-9-21)24-16-4-7-20-11-15(16)18/h2-4,7,10-11,14H,5-6,8-9H2,1H3 |

| Standard InChI Key | GZGHWRYFIUFJAT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name 3-chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine systematically describes its components :

-

Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

-

3-Chloro-4-oxy substituent: Chlorine at position 3 and an ether-linked piperidine group at position 4.

-

Piperidin-4-yl group: A six-membered saturated nitrogen heterocycle.

-

Sulfonyl bridge: Connects the piperidine to a 4-fluoro-2-methylphenyl group (a fluorinated and methyl-substituted benzene ring).

Molecular Geometry

Key structural parameters derived from computational models and analogous compounds include:

The sulfonyl group (-SO₂-) creates a planar configuration between the piperidine and phenyl rings, while the ether linkage introduces rotational flexibility .

Synthetic Pathways and Reactivity

Reported Synthesis Strategies

While no direct synthesis protocols for this compound exist in public literature, analogous sulfonylpiperidine derivatives suggest potential routes:

-

Nucleophilic substitution: Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidin-4-ol to form the sulfonamide intermediate .

-

Etherification: Coupling 3-chloro-4-hydroxypyridine with the sulfonylated piperidine via Mitsunobu or Williamson ether synthesis .

A hypothetical reaction sequence would involve:

Stability and Reactivity

-

Acid/Base Sensitivity: The sulfonamide group is stable under physiological pH but may hydrolyze under strongly acidic/basic conditions .

-

Photostability: Fluorinated aromatics generally exhibit enhanced UV stability compared to non-halogenated analogs .

Physicochemical Properties

Experimental data remains limited, but computational predictions and structural analogs provide insights:

The 3-chloro-4-pyridyloxy group contributes to π-π stacking interactions, while the sulfonylpiperidine moiety enhances membrane permeability .

Biological Activity and Applications

Hypothesized Mechanisms

Structural similarities to patented fungicides suggest potential agrochemical applications :

-

Fungal CYP51 inhibition: The pyridine-sulfonamide system may interfere with ergosterol biosynthesis .

-

Leaf penetration: Fluorine and methyl groups improve hydrophobicity for foliar absorption .

Analytical Characterization

Recommended techniques for identification and quality control:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume